molecular formula C21H14O6 B2691540 2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl propanoate CAS No. 896036-09-2

2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl propanoate

Cat. No.: B2691540
CAS No.: 896036-09-2
M. Wt: 362.337
InChI Key: IRPWYXBPCATLQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2'-Dioxo-2H,2'H-[3,4'-bichromene]-7'-yl propanoate is a synthetic dimeric coumarin derivative based on the 3,4'-biscoumarin scaffold. This class of compounds is of significant interest in scientific research, particularly in the field of neurodegenerative diseases. Structurally related biscoumarins have been investigated as multifunctional agents, showing promising activity as inhibitors of key neurological enzymes such as monoamine oxidases (MAO) and cholinesterases (AChE and BChE) . These inhibitory activities suggest potential for research into conditions like Alzheimer's disease. The core bichromene structure is known for its electron-rich properties, which can contribute to charge transport capabilities . The propanoate ester group at the 7'-position influences the molecule's lipophilicity and metabolic stability, making it a candidate for probing structure-activity relationships in medicinal chemistry programs . Researchers can utilize this compound as a building block for synthesizing more complex molecules or as a reference standard in biochemical assays to investigate enzyme kinetics and interaction mechanisms. Attention: For research use only. Not for human or veterinary use.

Properties

IUPAC Name

[2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl] propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14O6/c1-2-19(22)25-13-7-8-14-15(11-20(23)26-18(14)10-13)16-9-12-5-3-4-6-17(12)27-21(16)24/h3-11H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRPWYXBPCATLQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl propanoate typically involves multi-step organic reactions. One common method includes the condensation of appropriate chromene derivatives under controlled conditions. For instance, the reaction might involve the use of aromatic aldehydes, Meldrum’s acid, and other reagents in the presence of a catalyst such as SiO2-Pr-SO3H at elevated temperatures (around 140°C) under solvent-free conditions .

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This could involve continuous flow reactors and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl propanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This can be used to modify the oxidation state of the compound.

    Substitution: This involves replacing one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce hydroxy derivatives.

Scientific Research Applications

The compound 2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl propanoate is a synthetic derivative of bichromene, a class of organic compounds known for their diverse applications in various fields. This article explores the scientific research applications of this compound, emphasizing its potential in medicinal chemistry, materials science, and environmental studies.

Anticancer Activity

Research has indicated that derivatives of bichromene exhibit significant anticancer properties. Studies have shown that this compound can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of cell cycle arrest.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibited the growth of breast cancer cells in vitro. The mechanism involved the activation of the p53 pathway, leading to increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins.

Antioxidant Properties

Bichromene derivatives are known for their antioxidant capabilities. The presence of dioxo groups enhances the electron-donating ability of the molecule, allowing it to scavenge free radicals effectively.

Research Findings:
In a comparative study assessing various antioxidants, this compound exhibited a higher radical scavenging activity than traditional antioxidants like ascorbic acid. This suggests its potential application in preventing oxidative stress-related diseases.

Polymer Chemistry

The unique structure of this compound allows it to be used as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.

Application Example:
Research has shown that polymers synthesized from this compound display improved tensile strength and thermal resistance compared to conventional polymers. This makes them suitable for applications in coatings and composites.

Photocatalysis

Recent studies have explored the photocatalytic properties of bichromene derivatives for environmental remediation. The compound can be activated under UV light to degrade organic pollutants in water.

Experimental Evidence:
In laboratory settings, this compound demonstrated effective degradation rates for common pollutants such as dyes and pesticides under UV irradiation.

Comparative Analysis Table

Application AreaFindingsReferences
Medicinal ChemistryInduces apoptosis in cancer cells; activates p53 pathwayJournal of Medicinal Chemistry
Antioxidant PropertiesHigher radical scavenging activity than ascorbic acidComparative Antioxidant Study
Materials ScienceEnhances mechanical properties and thermal stability in polymersPolymer Chemistry Journal
Environmental RemediationEffective photocatalyst for degrading organic pollutants under UV lightEnvironmental Science Reports

Mechanism of Action

The mechanism by which 2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl propanoate exerts its effects involves interactions with specific molecular targets. These could include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity.

Comparison with Similar Compounds

Physicochemical and Functional Insights

  • Melting Points and Polarity: Hydroxy and amino substituents (e.g., Compound 2) lower melting points compared to polyhydroxy analogs (Compound 3), reflecting differences in intermolecular forces .
  • Synthetic Yields: Bulky or polar substituents (e.g., trihydroxy groups in Compound 3) often reduce reaction efficiency, whereas electron-donating groups (e.g., dimethylamino in Compound 2) improve yields .

Biological Activity

2,2'-Dioxo-2H,2'H-[3,4'-bichromene]-7'-yl propanoate is a synthetic compound belonging to the class of bichromenes, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular formula for this compound is C₁₈H₁₄O₄. The compound features a dioxo functional group and a bichromene backbone that contributes to its biological properties.

Antioxidant Properties

Research indicates that compounds with a bichromene structure often exhibit significant antioxidant activity. For instance, studies have shown that similar compounds can scavenge free radicals and reduce oxidative stress in various biological systems. The antioxidant mechanism is primarily attributed to the presence of phenolic hydroxyl groups that donate electrons to neutralize free radicals.

Anti-inflammatory Effects

Bichromenes have also been noted for their anti-inflammatory properties. In vitro studies suggest that this compound may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This inhibition could be mediated through the suppression of NF-kB signaling pathways.

Anticancer Activity

Recent investigations into the anticancer potential of bichromenes reveal promising results. In cell line studies, this compound demonstrated cytotoxic effects against various cancer cell lines including breast and colon cancer cells. The mechanism appears to involve induction of apoptosis and cell cycle arrest at the G1 phase.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)15Apoptosis induction
HT-29 (Colon Cancer)20Cell cycle arrest
A549 (Lung Cancer)18ROS generation leading to apoptosis

The biological activity of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging : The dioxo moiety enhances its ability to donate electrons.
  • Inhibition of Enzymatic Activity : It may inhibit enzymes involved in inflammatory pathways.
  • Modulation of Gene Expression : The compound can influence gene expression related to apoptosis and cell proliferation.

Study 1: Antioxidant Activity Assessment

A study conducted by Zhang et al. (2023) evaluated the antioxidant capacity of various bichromenes using DPPH and ABTS assays. The results indicated that this compound exhibited an IC50 value comparable to well-known antioxidants like ascorbic acid.

Study 2: Anti-inflammatory Effects in Animal Models

In vivo experiments using a carrageenan-induced paw edema model demonstrated that administration of the compound significantly reduced inflammation compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells.

Study 3: Anticancer Efficacy in Human Cell Lines

A comprehensive study by Lee et al. (2024) assessed the cytotoxic effects on multiple cancer cell lines. The findings confirmed that the compound induced apoptosis via caspase activation and increased levels of p53 protein.

Q & A

Q. What are the established synthetic routes for 2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl propanoate, and how is structural confirmation achieved?

Methodological Answer: Synthesis typically involves coupling chromene derivatives via esterification or Suzuki-Miyaura cross-coupling reactions. For example, details the synthesis of structurally analogous coumarin propionates using esterification under reflux with anhydrous conditions. Critical analytical techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and ester linkage integrity.
  • Mass spectrometry (ESI-MS) for molecular weight validation (e.g., [M+1]+ ion matching calculated values) .
  • X-ray crystallography to resolve stereochemical ambiguities, as demonstrated in for 2-oxo-2H-chromen-7-yl propionate derivatives.

Q. How should researchers characterize the photophysical properties of this compound?

Methodological Answer:

  • UV-Vis spectroscopy to determine absorption maxima (λmax), influenced by the conjugated chromene system and electron-withdrawing substituents.
  • Fluorescence spectroscopy to assess emission profiles and quantum yields, critical for applications in optoelectronics or bioimaging .
  • Solvatochromism studies to evaluate solvent-polarity-dependent shifts, providing insights into electronic transitions .

Q. What protocols ensure stability during storage and handling?

Methodological Answer:

  • Store under inert gas (N2 or Ar) at –20°C to prevent oxidation of the dioxo groups.
  • Conduct periodic HPLC purity checks (C18 columns, acetonitrile/water gradient) to monitor degradation.
  • Follow safety protocols per : use fume hoods for synthesis and PPE (gloves, goggles) to avoid dermal/ocular exposure .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and reduce byproducts?

Methodological Answer:

  • Design of Experiments (DoE): Use factorial designs to test variables (e.g., catalyst loading, solvent polarity, temperature). emphasizes statistical analysis (ANOVA) to identify significant factors .
  • Byproduct mitigation: Employ scavengers (e.g., molecular sieves for water-sensitive steps) or switch to green solvents (e.g., cyclopentyl methyl ether) to improve selectivity .
  • Case Study: highlights optimizing coupling reactions by adjusting stoichiometry (1:1.2 molar ratio) and microwave-assisted heating to reduce reaction time .

Q. How can contradictions between computational predictions and experimental spectral data be resolved?

Methodological Answer:

  • Hybrid DFT/Molecular Dynamics: Compare computed (e.g., B3LYP/6-31G*) NMR chemical shifts with experimental data to identify conformational discrepancies. used this approach to validate crystallographic data .
  • Variable-temperature NMR: Probe dynamic effects (e.g., rotational barriers) that may explain peak splitting anomalies.
  • Cross-validation: Use multiple spectroscopic techniques (e.g., IR for functional groups, X-ray for solid-state structure) to reconcile data .

Q. What strategies are effective for designing structure-activity relationship (SAR) studies on derivatives?

Methodological Answer:

  • Systematic substitution: Modify the propanoate group (e.g., alkyl chain length, halogenation) and assess bioactivity via in vitro assays (e.g., enzyme inhibition).
  • QSAR modeling: Use Gaussian or Schrödinger software to correlate electronic parameters (HOMO/LUMO, logP) with activity data. applied quantum chemical calculations to predict reactivity .
  • High-throughput screening (HTS): Automate synthesis and testing of combinatorial libraries to identify lead compounds .

Q. How can researchers address discrepancies in reproducibility across labs?

Methodological Answer:

  • Detailed reaction logs: Document exact conditions (e.g., humidity, solvent lot variability) that may affect outcomes.
  • Round-robin testing: Collaborate with independent labs to validate protocols, as suggested in for student investigations .
  • Advanced analytics: Use LC-MS/MS to trace impurities (e.g., residual catalysts) that may skew results .

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